

1-Hexene chemical properties and reactivity

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **1-Hexene**

Introduction

1-Hexene (hex-1-ene) is a linear alpha-olefin (LAO) with the chemical formula C₆H₁₂.[1] As an alpha-olefin, its terminal double bond imparts high reactivity, making it a crucial intermediate and monomer in the chemical industry.[1] It is a colorless, flammable liquid with a faint, petroleum-like odor.[2][3][4] **1-Hexene**'s primary industrial application is as a comonomer in the production of various grades of polyethylene, including high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).[1][5] Its incorporation introduces short-chain branches, enhancing polymer properties such as flexibility, impact strength, and tear resistance.[5] Beyond polymerization, it serves as a precursor in the synthesis of aldehydes (e.g., heptanal via hydroformylation), alcohols, and other fine chemicals used in fragrances, dyes, and resins.[1]

Chemical and Physical Properties

The physical and thermodynamic properties of **1-hexene** are well-documented. It is insoluble in water but soluble in many organic solvents like ethanol, ether, benzene, and chloroform.[3][6] [7][8] Quantitative data are summarized in the table below.

Table 1: Physical and Chemical Properties of 1-Hexene



Property	Value	References
Identifiers		
IUPAC Name	Hex-1-ene	[2]
CAS Number	592-41-6	[1]
Molecular Formula	C ₆ H ₁₂	[2]
Molar Mass	84.16 g/mol	[4]
Physical Properties		
Appearance	Colorless liquid	[2][3]
Odor	Petroleum-like, slightly sweet	[2][4]
Boiling Point	63 °C (145 °F; 336 K)	[1]
Melting Point	-139.8 °C (-219.6 °F; 133.3 K)	[1]
Density	0.673 g/cm³ (at 25 °C)	[1]
Vapor Density	3.0 (Air = 1)	[2]
Vapor Pressure	155 mmHg (at 21.1 °C)	
Solubility in Water	50 mg/L	[2]
Viscosity	0.51 cP (at 28 °C)	[1]
Refractive Index (n ₂₀ /D)	1.388	[3]
Thermodynamic Properties		
Flash Point	-26 °C (-15 °F) (closed cup)	[9][10]
Autoignition Temperature	253 °C (487 °F)	[3]
Lower Flammability Limit (LFL)	1.2% in air	[3]
Upper Flammability Limit (UFL)	6.9% in air	[3]

| log Kow (Octanol/Water) | 3.39 |[2] |



Reactivity of 1-Hexene

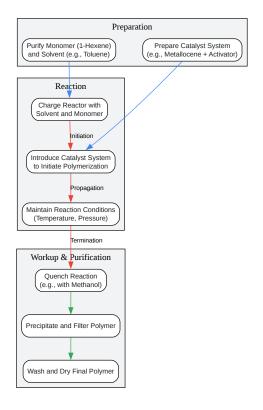
The reactivity of **1-hexene** is dominated by the presence of the terminal carbon-carbon double bond, which serves as a region of high electron density. This makes it susceptible to attack by electrophiles and a prime substrate for addition reactions, oxidation, and polymerization.

Electrophilic Addition Reactions

The π -bond of **1-hexene** is readily attacked by electrophiles. These reactions typically proceed through a carbocation intermediate, following Markovnikov's rule, where the electrophile adds to the carbon atom with the most hydrogen atoms (C1), leading to the more stable secondary carbocation at C2.[11][12]

- Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr) yields 2-halohexanes. The reaction is initiated by the electrophilic attack of the hydrogen on the double bond.[6][11]
- Hydration: In the presence of a strong acid catalyst like sulfuric acid, 1-hexene reacts with water to form hexan-2-ol, following Markovnikov's rule.
- Halogenation: **1-Hexene** readily reacts with halogens such as bromine (Br₂) or chlorine (Cl₂) to form 1,2-dihalohexanes.[6]





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